5-Fluoro-N-piperidin-3-yl-1H-indole-2-carboxamide
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Overview
Description
5-Fluoro-N-piperidin-3-yl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-piperidin-3-yl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Fluoro Group: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indole core.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the indole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the indole ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound, such as the carboxamide group.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring may yield oxidized indole derivatives, while reduction of the carboxamide group may yield amine derivatives.
Scientific Research Applications
5-Fluoro-N-piperidin-3-yl-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-piperidin-3-yl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways within the body. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-indole-2-carboxamide: Similar structure but lacks the piperidine moiety.
N-piperidin-3-yl-1H-indole-2-carboxamide: Similar structure but lacks the fluoro group.
5-Fluoro-N-methyl-1H-indole-2-carboxamide: Similar structure but has a methyl group instead of the piperidine moiety.
Uniqueness
5-Fluoro-N-piperidin-3-yl-1H-indole-2-carboxamide is unique due to the presence of both the fluoro group and the piperidine moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-fluoro-N-piperidin-3-yl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c15-10-3-4-12-9(6-10)7-13(18-12)14(19)17-11-2-1-5-16-8-11/h3-4,6-7,11,16,18H,1-2,5,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKYDPLKFPINOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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